N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide
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Overview
Description
N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide is a chemical compound characterized by its unique structure, which includes a naphthalene ring attached to a prop-1-en-1-yl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide typically involves the reaction of naphthalene derivatives with acetamide under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the acetamide, followed by the addition of the naphthalene derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, and can handle large volumes of reactants, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to produce amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(Prop-2-en-1-yl)acetamide: A structurally similar compound with a prop-2-en-1-yl group instead of the naphthalene ring.
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: Another related compound with a prop-2-yn-1-yl group and a naphthalene ring.
Uniqueness
N-(1-(Naphthalen-2-yl)prop-1-en-1-yl)acetamide is unique due to the presence of both the naphthalene ring and the acetamide group, which confer specific chemical and biological properties
Properties
Molecular Formula |
C15H15NO |
---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
N-[(E)-1-naphthalen-2-ylprop-1-enyl]acetamide |
InChI |
InChI=1S/C15H15NO/c1-3-15(16-11(2)17)14-9-8-12-6-4-5-7-13(12)10-14/h3-10H,1-2H3,(H,16,17)/b15-3+ |
InChI Key |
OCCDAPNGGPIFAB-CRKCGEKBSA-N |
Isomeric SMILES |
C/C=C(\C1=CC2=CC=CC=C2C=C1)/NC(=O)C |
Canonical SMILES |
CC=C(C1=CC2=CC=CC=C2C=C1)NC(=O)C |
Origin of Product |
United States |
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